Product packaging for sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide(Cat. No.:CAS No. 967-80-6)

sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide

Cat. No.: B117655
CAS No.: 967-80-6
M. Wt: 323.33 g/mol
InChI Key: UBDSWJJGFQSVLE-UHFFFAOYSA-N
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Description

Genesis of Sulfaquinoxaline (B1682707) as a Chemotherapeutic Agent

The story of sulfaquinoxaline begins within the broader context of the development of sulfonamide drugs in the 1930s. allenpress.comnih.gov Initially celebrated for their antibacterial properties in human medicine, the therapeutic potential of "sulfa" drugs was soon found to extend to protozoan parasites. allenpress.comdrew.edu This discovery spurred a significant chemical synthesis program that continued even through World War II, a period when the clinical use of this class of drugs was otherwise declining. nih.gov

During the war, a primary concern for researchers was the treatment of human malaria, caused by the sporozoan parasite Plasmodium spp. allenpress.comnih.gov Scientists hypothesized that a sulfonamide with a long plasma half-life would be particularly effective as an antimalarial agent. allenpress.comnih.gov This line of inquiry led to the synthesis of sulfaquinoxaline. allenpress.comnih.gov Early studies on its biological properties, conducted by the Merck Institute for Therapeutic Research, revealed its efficacy against pneumococcal infections in mice, distinguishing it from other "short-acting sulfonamides" of the time. allenpress.com

Evolution of Research Focus: From Initial Investigations to Veterinary Applications

While sulfaquinoxaline showed promise, it ultimately proved too toxic for use in human medicine, particularly for treating malaria. allenpress.comnih.govresearchgate.net This setback, however, paved the way for a pivotal shift in its research trajectory. Recognizing its potential value in the veterinary field, Merck & Co., Inc. sought external expertise to explore its applications in animals. allenpress.com

This strategic pivot led to the discovery of sulfaquinoxaline's remarkable efficacy against another sporozoan parasite, Eimeria spp., the causative agent of coccidiosis in domestic chickens. allenpress.comnih.gov Coccidiosis was a significant and economically damaging disease in the poultry industry. The finding that sulfaquinoxaline could effectively control this parasitic disease marked a crucial turning point, redirecting the focus of research and development squarely towards its use in veterinary medicine. allenpress.comresearchgate.net

Milestones in the Academic and Industrial Development of Sulfaquinoxaline Sodium

The transition of sulfaquinoxaline from an experimental compound to a commercially viable veterinary drug is marked by several key milestones. A U.S. Patent for the compound was issued to Merck & Co., Inc. on July 16, 1946, primarily detailing its chemical structure and synthesis processes. allenpress.com Even before the patent was granted, scientific papers had been published describing its chemical synthesis and initial biological properties. allenpress.com

Following the discovery of its anticoccidial properties, further research solidified its value. By 1948, sulfaquinoxaline was introduced commercially as a poultry coccidiostat. allenpress.comnih.govresearchgate.net This was a landmark event, as it was the first antibiotic officially licensed for routine inclusion in poultry feeds to prevent coccidiosis. researchgate.net The commercial product was often sold as a feed premix, and its sodium salt, which is soluble in water, allowed for therapeutic administration in drinking water. allenpress.com The success of sulfaquinoxaline was so profound that it is credited with enabling a revolution in poultry production practices, contributing to the growth of large-scale broiler houses by providing effective disease control. allenpress.com

Detailed Research Findings

Key Research AreaPrincipal FindingsKey Researchers/InstitutionsYearSignificance
Initial Synthesis and Antibacterial PropertiesSynthesized during WWII as a long-acting sulfonamide. Showed high efficacy against pneumococcal infections in mice with once-a-day administration.Weijlard, Tishler, Erickson (Merck & Co., Inc.)1944Demonstrated the compound's potential as a potent chemotherapeutic agent. allenpress.com
Antimalarial InvestigationsInvestigated as a potential treatment for human malaria due to its long plasma half-life.Merck Institute for Therapeutic ResearchWWII EraThough proving too toxic for human use, this initial focus was a critical step in its development. allenpress.comnih.gov
Shift to Veterinary ApplicationsIdentified as a superior agent against Eimeria spp., the parasite causing coccidiosis in chickens.Collaboration between Merck & Co., Inc. and academic researchers.Post-WWIIPivoted the drug's development towards the significant and unmet need in the poultry industry. allenpress.com
Commercialization and Impact on Poultry IndustryCommercially introduced as a poultry coccidiostat, the first to be licensed for routine feed inclusion.Merck & Co., Inc.1948Revolutionized poultry farming by enabling effective control of coccidiosis, leading to increased production efficiency. allenpress.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4NaO2S B117655 sodium 4-amino-N-(quinoxalin-2-yl)benzene-1-sulfonamide CAS No. 967-80-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

967-80-6

Molecular Formula

C14H12N4NaO2S

Molecular Weight

323.33 g/mol

IUPAC Name

sodium (4-aminophenyl)sulfonyl-quinoxalin-2-ylazanide

InChI

InChI=1S/C14H12N4O2S.Na/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;/h1-9H,15H2,(H,17,18);

InChI Key

UBDSWJJGFQSVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Na]

Other CAS No.

967-80-6

Pictograms

Irritant

Synonyms

4-Amino-N-2-quinoxalinyl-benzenesulfonamide Sodium Salt;  Embazin;  Noxal;  Noxal; 

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action of Sulfaquinoxaline Sodium

Elucidation of Dihydropteroate (B1496061) Synthase Inhibition by Sulfaquinoxaline (B1682707) Sodium

The primary mechanism of action for sulfaquinoxaline sodium involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govresearchgate.netresearchgate.net This enzyme plays a pivotal role in the de novo synthesis of folic acid in a wide range of bacteria and protozoa. patsnap.com Sulfaquinoxaline sodium is a structural analog of para-aminobenzoic acid (PABA), which is the natural substrate for the DHPS enzyme. patsnap.comnih.gov Due to this structural mimicry, sulfaquinoxaline sodium binds to the active site of DHPS, thereby preventing the binding of PABA and halting the synthesis of dihydropteroic acid, a direct precursor to folic acid. wikipedia.orgresearchgate.net This competitive inhibition is the cornerstone of its antimicrobial activity. patsnap.com

Table 1: Characteristics of Dihydropteroate Synthase (DHPS) Inhibition by Sulfaquinoxaline Sodium

Feature Description
Target Enzyme Dihydropteroate Synthase (DHPS) nih.govresearchgate.net
Natural Substrate Mimicked Para-aminobenzoic acid (PABA) patsnap.comnih.gov
Inhibition Type Competitive patsnap.comwikipedia.org
Binding Location Active site of the DHPS enzyme patsnap.com
Biochemical Consequence Blockade of dihydropteroic acid formation wikipedia.org

Mechanisms of Nucleic Acid Synthesis Disruption by Sulfaquinoxaline Sodium

The interruption of the folic acid synthesis pathway has a direct downstream effect on the synthesis of nucleic acids. researchgate.netselleckchem.comnih.gov Tetrahydrofolate is a crucial coenzyme for one-carbon transfer reactions, which are fundamental for the biosynthesis of purines (adenine and guanine) and thymidine, the essential building blocks of DNA and RNA. nih.gov In the absence of an adequate supply of tetrahydrofolate, the production of these nucleic acid precursors is severely hampered. wikipedia.org This impairment of DNA and RNA synthesis ultimately prevents cell division and protein synthesis, leading to a bacteriostatic or coccidiostatic effect. wikipedia.orgselleckchem.com

Interference with Vitamin K Epoxidase and Associated Biochemical Pathways

Beyond its primary role as a folic acid synthesis inhibitor, sulfaquinoxaline also functions as a vitamin K antagonist. nih.govnih.gov It achieves this by inhibiting the enzyme vitamin K epoxidase. nih.gov This enzyme is critical for the vitamin K cycle, where it facilitates the regeneration of the active form of vitamin K, vitamin K hydroquinone (B1673460). wikipedia.orgnih.gov Vitamin K hydroquinone is an essential cofactor for the carboxylation of specific glutamic acid residues in various proteins, including several blood clotting factors. frontiersin.org By impeding the function of vitamin K epoxidase, sulfaquinoxaline disrupts these vital biochemical pathways. nih.gov

Antimicrobial and Antiparasitic Efficacy Studies of Sulfaquinoxaline Sodium

In Vitro Spectrum of Activity against Gram-Positive Bacteria

Sulfaquinoxaline (B1682707) sodium is recognized for its bacteriostatic activity against a wide array of Gram-positive bacteria. interchemie.commedchemexpress.com Its mechanism of action, like other sulfonamides, involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a crucial precursor for the synthesis of nucleic acids and certain amino acids, and its disruption impedes bacterial growth and replication.

While many sources describe its activity as broad-spectrum, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values from comprehensive in vitro studies against a panel of Gram-positive organisms, are not widely detailed in the available literature. Product literature for formulations containing sulfaquinoxaline often notes its efficacy against infections caused by bacteria such as Staphylococcus species. advacarepharma.com However, detailed, publicly accessible databases of MIC distributions for sulfaquinoxaline against these organisms are limited.

In Vitro Spectrum of Activity against Gram-Negative Bacteria

Similar to its action on Gram-positive bacteria, sulfaquinoxaline sodium exhibits a bacteriostatic effect against numerous Gram-negative bacteria. interchemie.commedchemexpress.com The mechanism of action remains the inhibition of the folic acid synthesis pathway.

Efficacy against Eimeria Species in Avian Models

Sulfaquinoxaline sodium has been extensively studied and used for the control of coccidiosis in poultry, a disease caused by protozoan parasites of the genus Eimeria. Research has demonstrated its efficacy against several economically important avian Eimeria species.

Studies have shown that sulfaquinoxaline is effective against:

Eimeria tenella : The causative agent of severe cecal coccidiosis. nih.gov

Eimeria necatrix : A highly pathogenic species affecting the small intestine. interchemie.combengalremediesltd.com

Eimeria acervulina : Causes chronic duodenal coccidiosis. nih.govbengalremediesltd.com

Eimeria maxima : Affects the mid-small intestine. bengalremediesltd.com

Eimeria brunetti : A pathogen of the lower small intestine and rectum. bengalremediesltd.com

Research findings indicate that sulfaquinoxaline treatment can significantly reduce lesion scores and lower fecal oocyst counts in infected birds. nih.govnih.gov One study found that while amprolium (B1666021) was highly effective against E. tenella, sulfaquinoxaline was effective against E. acervulina. nih.gov Another study noted that sulfaquinoxaline treatment could completely inhibit the shedding of oocysts.

Table 1: Documented Efficacy of Sulfaquinoxaline Sodium Against Key Avian Eimeria Species

Eimeria Species Primary Site of Infection Documented Efficacy of Sulfaquinoxaline Sodium
E. tenella Ceca Effective in reducing lesions and oocyst output. nih.gov
E. necatrix Small Intestine Documented activity. interchemie.combengalremediesltd.com
E. acervulina Duodenum Effective. nih.govbengalremediesltd.com
E. maxima Small Intestine Documented activity. bengalremediesltd.com

Efficacy against Eimeria Species in Mammalian Models

The anticoccidial activity of sulfaquinoxaline sodium extends to mammalian species, where it is used to control coccidiosis in livestock such as cattle and rabbits.

In cattle, sulfaquinoxaline is approved for the control and treatment of coccidiosis caused by Eimeria bovis and Eimeria zurnii. merckvetmanual.comvetlexicon.com It is reported to be particularly useful for managing outbreaks of bloody diarrhea in weaned calves. merckvetmanual.com

In rabbits, sulfaquinoxaline has been shown to be effective against both hepatic and intestinal coccidiosis. It is used to prevent clinical signs of hepatic coccidiosis caused by Eimeria stiedae. It is also active against various species causing intestinal coccidiosis.

Efficacy against Specific Bacterial Pathogens (e.g., Pasteurella multocida)

Sulfaquinoxaline sodium is indicated for the control of specific, significant bacterial diseases in poultry. Its most notable application in this area is against Pasteurella multocida, the causative agent of fowl cholera. msdvetmanual.comhendrix-genetics.com

Fowl cholera is a contagious disease that can lead to high morbidity and mortality in poultry flocks. msdvetmanual.com Studies have confirmed the therapeutic value of sulfaquinoxaline in controlling outbreaks. Research in Hungary led to the development of a vaccination method combined with sulfaquinoxaline treatment to manage fowl cholera in large poultry farms, with studies conducted to determine its therapeutic dose in fowls experimentally infected with P. multocida. researchgate.net While treatment is effective at reducing mortality, it may not completely eliminate the bacteria from the flock. msdvetmanual.com

Synergistic Interactions of Sulfaquinoxaline Sodium with Other Antimicrobial Agents

The efficacy of sulfaquinoxaline sodium can be enhanced when used in combination with other antimicrobial compounds. This approach can broaden the spectrum of activity and potentially delay the development of resistance.

Combination with Amprolium

A widely used and well-documented synergistic combination is sulfaquinoxaline sodium with amprolium for the control of avian coccidiosis. poultrymed.com The rationale for this combination lies in the complementary spectra of activity of the two drugs against different Eimeria species. nih.gov

Amprolium, a thiamine (B1217682) antagonist, is particularly effective against cecal coccidiosis caused by Eimeria tenella and E. necatrix. interchemie.compoultrymed.com In contrast, sulfaquinoxaline demonstrates superior activity against the intestinal species of Eimeria, such as E. acervulina, E. maxima, and E. brunetti. nih.govbengalremediesltd.com

By combining these two agents, a broader range of Eimeria species can be targeted simultaneously, providing more comprehensive protection against mixed coccidial infections, which are common in field conditions. nih.govpoultrymed.com This combination has been shown to be effective in reducing lesion scores and oocyst shedding in infected chickens. nih.govnih.gov

Table 2: Complementary Anticoccidial Spectra of Sulfaquinoxaline and Amprolium

Compound Primary Efficacy Against Eimeria Species
Amprolium E. tenella, E. necatrix (Cecal species) interchemie.comnih.gov
Sulfaquinoxaline Sodium E. acervulina, E. maxima, E. brunetti (Intestinal species) nih.govbengalremediesltd.com

| Combination | Provides a broader spectrum of activity against both cecal and intestinal coccidiosis. nih.govpoultrymed.com |

Combination with Pyrimethamine (B1678524)

The combination of sulfaquinoxaline with pyrimethamine is a well-established example of antimicrobial synergism. researchgate.net Pyrimethamine potentiates the activity of sulfaquinoxaline by inhibiting dihydrofolate reductase (DHFR), an enzyme in the folic acid pathway that acts sequentially after the step blocked by sulfonamides. nih.gov This dual blockade enhances the efficacy of the treatment, particularly against coccidiosis in poultry. nih.gov Pyrimethamine is a potent inhibitor of DHFR extracted from Eimeria oocysts. nih.gov

The synergistic action allows for the use of lower concentrations of each compound, which can reduce the potential for toxicity. researchgate.net Research on recent field isolates of coccidia from broiler houses demonstrated the effectiveness of this combination. In studies involving 17 isolates where the predominant species were Eimeria tenella and Eimeria acervulina, the potentiated mixture of sulfaquinoxaline and pyrimethamine was effective against E. acervulina. nih.gov The combination also showed better efficacy against E. tenella than sulfaquinoxaline used alone. nih.gov Another study concluded that the combination of sulfaquinoxaline and pyrimethamine may be one of the most effective treatments available for coccidiosis in broiler chickens. fao.org

In experiments with Eimeria brunetti, the combination of pyrimethamine with sulfaquinoxaline resulted in a tenfold enhancement of efficacy. nih.gov A noted disadvantage of pyrimethamine is its tendency to persist in tissues for an extended period. nih.gov

Table 1: Efficacy of Sulfaquinoxaline and Sulfaquinoxaline + Pyrimethamine Against Field Isolates of Eimeria spp. nih.gov
Eimeria SpeciesSulfaquinoxaline AloneSulfaquinoxaline + Pyrimethamine Combination
E. acervulinaEffectiveEffective
E. tenellaPartially EffectiveMore effective than Sulfaquinoxaline alone

Combination with Ethopabate (B1671619)

Ethopabate is another compound that interferes with the folic acid pathway and demonstrates a synergistic interaction with sulfaquinoxaline. nih.gov Like sulfaquinoxaline, it acts as an antagonist to para-aminobenzoic acid (PABA), inhibiting nucleic acid synthesis. indexcopernicus.com Its primary activity is against the intestinal species Eimeria maxima and Eimeria brunetti. indexcopernicus.comnih.gov

Due to its limited activity against cecal species such as Eimeria tenella, ethopabate is frequently used in multi-agent combinations to broaden the spectrum of activity. indexcopernicus.comnih.gov A common formulation includes amprolium, ethopabate, and sulfaquinoxaline. nih.govresearchgate.net This three-drug combination was developed to provide a wider range of anticoccidial coverage. nih.govekb.eg In this regimen, each component targets different species or stages of the parasite's life cycle. For instance, amprolium is more effective against E. tenella and E. necatrix, complementing the activity of sulfaquinoxaline and ethopabate against intestinal species. nih.gov

Combination with Diaveridine (B1670400)

Diaveridine, a diaminopyrimidine derivative, functions as a dihydrofolate reductase (DHFR) inhibitor and is combined with sulfaquinoxaline to create a synergistic anticoccidial therapy. rooyandarou.com This combination is noted for being less toxic than the sulfaquinoxaline-pyrimethamine pairing. nih.gov The synergistic effect has been demonstrated against a wide range of coccidial species, including Eimeria tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti. rooyandarou.comsharkvet.comdasfarmcenter.in

Studies have shown that the combination of sulfaquinoxaline and diaveridine effectively treats both cecal and intestinal coccidiosis. rooyandarou.com In an experimental study comparing the efficacy of sulfaquinoxaline plus diaveridine against sulfaclozine, both treatments were found to have similar efficacy in treating broiler coccidiosis. Both drug regimens were able to completely inhibit the shedding of oocysts and repair intestinal lesions one week after treatment. cabi.org

Another study investigated the preventive effect of the sulfaquinoxaline-diaveridine combination against leucocytozoon infection in chickens. In a 10-week field trial, the combination was found to have an almost complete preventive effect against the infection without adversely affecting the weight gain of the birds. semanticscholar.orgnih.gov

Table 2: Comparative Efficacy of Sulfaquinoxaline + Diaveridine vs. Sulfaclozine Against Broiler Coccidiosis cabi.org
ParameterSulfaquinoxaline + DiaveridineSulfaclozine 30%Infected, Untreated Control
Effect on Body WeightImproved post-infectionImproved post-infectionReduced
Feed Conversion Rate (FCR)Improved post-infectionImproved post-infectionWorsened
Oocyst Shedding (1 week post-treatment)Completely inhibitedCompletely inhibitedHigh
Intestinal Lesions (1 week post-treatment)RepairedRepairedSevere

Role of Vitamin K3 in Combination Therapies

Sulfaquinoxaline, like other sulfonamides, can act as a vitamin K antagonist. memphis.com.eg This antagonism can interfere with the normal blood clotting process, potentially leading to hemorrhages in treated animals, particularly with prolonged administration. memphis.com.eg To counteract this effect, Vitamin K3 (menadione) is frequently included in therapeutic formulations that contain sulfaquinoxaline. ekb.eginterchemie.comadvacarepharma.com

Studies on Broadening the Species Spectrum of Activity in Combined Regimens

A key strategy in developing effective anticoccidial treatments is the use of combination regimens to broaden the spectrum of activity against various pathogen species. nih.gov Sulfaquinoxaline sodium is often a central component in such combinations due to its efficacy, which can be enhanced and expanded when paired with other agents. nih.gov

Different anticoccidial drugs have varying efficacy against the different species of Eimeria. For example, sulfonamides like sulfaquinoxaline are particularly effective against intestinal species such as E. acervulina, E. maxima, and E. brunetti. nih.gov In contrast, other drugs like amprolium are more potent against cecal species, namely E. tenella and E. necatrix. nih.gov By combining sulfaquinoxaline with amprolium and ethopabate, a formulation is created that is effective against a much wider range of pathogenic Eimeria species than any of the drugs individually. nih.govresearchgate.net

The spectrum of activity can also be broadened to include bacterial pathogens. The combination of sulfaquinoxaline with a DHFR inhibitor like trimethoprim (B1683648) has demonstrated efficacy against not only five types of coccidiosis but also bacterial infections such as pasteurellosis (fowl cholera) and colisepticaemia. nih.govresearchgate.netkoreascience.kr This expansion of the antimicrobial spectrum makes the combination a versatile therapeutic option in poultry production. nih.gov

Resistance Mechanisms and Molecular Epidemiology of Sulfaquinoxaline Sodium

Identification of Resistance Mechanisms to Sulfaquinoxaline (B1682707) Sodium in Target Pathogens

Resistance to sulfaquinoxaline, like other sulfonamides, is predominantly acquired through horizontal gene transfer, although chromosomal mutations can also occur. The mechanisms are multifaceted, involving changes at the molecular level that prevent the drug from exerting its bacteriostatic effect.

The primary mechanism of resistance to sulfonamides involves alterations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS). la.govnih.gov Sulfaquinoxaline functions by acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS in the folic acid synthesis pathway. la.gov Mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with a significantly lower affinity for sulfonamides while retaining its ability to bind PABA. nih.govnih.gov This reduced binding affinity means that the drug can no longer effectively block the folate pathway, rendering the pathogen resistant.

Studies in various microorganisms have identified specific point mutations in the DHPS gene that confer resistance. nih.gov For instance, in Pneumocystis jirovecii, mutations at codons 55 and 57 of the DHPS gene are frequently associated with resistance to sulfa drugs. scientificarchives.commdpi.com Similarly, in Plasmodium falciparum, mutations in the DHPS enzyme are central to the mechanism of resistance to sulfonamides like sulfadoxine (B1681781). nih.gov These amino acid changes decrease the efficacy of the drug's inhibition. nih.gov While research specifically detailing every mutation for sulfaquinoxaline is limited, the principle of target site modification is a well-established and primary resistance mechanism for the entire sulfonamide class.

Table 1: Examples of DHPS Mutations Conferring Sulfonamide Resistance in Various Pathogens

PathogenGeneCommon Mutation Sites (Codons)Effect on Drug Affinity
Pneumocystis jiroveciiDHPSThr55Ala, Pro57SerReduced susceptibility to sulfamethoxazole (B1682508) scientificarchives.commdpi.com
Plasmodium falciparumDHPSAla437Gly, Lys540Glu, Ala581GlyReduced binding affinity and resistance to sulfadoxine nih.govmdpi.com
Nocardia spp.DHPSChromosomal mutationsChromosomally mediated resistance nih.gov
Gram-negative bacteriasul1, sul2, sul3N/A (Acquired genes)Production of resistant DHPS variants

Another significant mechanism of resistance is the active efflux of the drug from the bacterial cell. la.gov Efflux pumps are transmembrane proteins that recognize and expel a wide range of toxic compounds, including antibiotics, from the cytoplasm. nih.govyoutube.com By reducing the intracellular concentration of sulfaquinoxaline, these pumps prevent the drug from reaching a sufficient level to inhibit the DHPS enzyme effectively. youtube.com

Several families of efflux pumps contribute to multidrug resistance in bacteria. nih.gov In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family pumps, such as the AcrAB-TolC system in Escherichia coli, are major contributors to intrinsic and acquired resistance to a variety of antimicrobial agents. youtube.comfrontiersin.org While not always the primary mechanism for sulfonamide resistance, the overexpression of these pumps can contribute to reduced susceptibility. la.gov Acquired genes encoding specific efflux pumps can also be transferred between bacteria, further disseminating this resistance mechanism. nih.gov

Beyond target modification and efflux, other mechanisms can contribute to sulfaquinoxaline resistance, though they are generally considered less common.

Decreased Permeability: Alterations in the bacterial cell wall or outer membrane can reduce the uptake of the drug, thereby lowering its intracellular concentration. la.gov This can involve changes in porin channels through which the antibiotic might typically enter the cell.

Metabolic Bypass: Some bacteria may develop or acquire alternative metabolic pathways to synthesize folic acid that are not inhibited by sulfonamides. nih.govmsdvetmanual.com

Overproduction of PABA: A less common chromosomal resistance mechanism involves mutations in regulatory genes that lead to the overproduction of PABA. la.govnih.gov The excess PABA outcompetes sulfaquinoxaline for binding to the DHPS enzyme, effectively neutralizing the drug's inhibitory effect. nih.gov

Drug Inactivation: Enzymatic inactivation is a common resistance mechanism for many antibiotics, such as macrolides. nih.gov However, this mechanism is not widely reported for sulfonamides.

Molecular Characterization of Sulfaquinoxaline Resistance Genes and Plasmids

The spread of sulfaquinoxaline resistance is largely driven by mobile genetic elements, particularly plasmids. nih.gov These extrachromosomal DNA molecules can carry one or more resistance genes and be transferred between bacteria through conjugation. scienceopen.com The primary genes responsible for sulfonamide resistance are the sul genes (sul1, sul2, and sul3), which code for highly resistant forms of the DHPS enzyme. nih.gov

sul1 is frequently found as part of a gene cassette within class 1 integrons, which are genetic structures that can capture and express resistance genes. These integrons are often located on large, conjugative plasmids. nih.gov

sul2 is also commonly located on plasmids, often in close association with streptomycin (B1217042) resistance genes. These plasmids can be small and non-conjugative or large and transferable. nih.gov

sul3 is the least prevalent of the three but has been identified on plasmids, often alongside other resistance determinants. nih.gov

The characterization of these plasmids reveals their diversity in size and host range. nih.gov Plasmids carrying sul genes often belong to various incompatibility (Inc) groups, such as IncFII, IncI1, and IncN, indicating their ability to replicate in a wide range of bacterial hosts. nih.gov The presence of multiple resistance genes on a single plasmid (e.g., for sulfonamides, tetracyclines, and beta-lactams) facilitates the co-selection and spread of multidrug resistance. nih.govd-nb.info

Table 2: Characteristics of Common Sulfonamide Resistance Plasmids

Resistance GeneCommon Genetic LocationAssociated Mobile ElementsCommon Plasmid Incompatibility (Inc) Groups
sul1Plasmids, ChromosomeClass 1 IntegronsIncI1, IncFIB, IncHI1 nih.gov
sul2PlasmidsOften linked to strA-strB (streptomycin resistance)IncFII, IncFIA, IncB/O nih.gov
sul3PlasmidsOften found with other resistance genesIncI1 nih.gov

Epidemiological Surveillance of Sulfaquinoxaline Sodium Resistance in Field Isolates

Monitoring the prevalence of antimicrobial resistance is essential for guiding therapeutic choices and implementing control strategies. National and international surveillance programs, such as the Danish Antimicrobial Resistance Monitoring and Research Program (DANMAP), track resistance in bacteria isolated from animals, food, and humans. nih.gov

Surveillance data for sulfonamide resistance often groups different sulfonamides together or uses representatives like sulfamethoxazole. These studies consistently show varying levels of resistance in key veterinary pathogens. For example, surveillance of Pasteurella multocida and Streptococcus suis from swine has shown fluctuating resistance trends to trimethoprim-sulfamethoxazole over time. researchgate.net A multicenter survey in the United States found that sulfonamide resistance in clinical isolates of Nocardia spp. was relatively low, at around 2%, contrary to some earlier reports. researchgate.net Such discrepancies highlight the importance of standardized testing methods in surveillance.

These surveillance programs are critical for detecting emerging resistance patterns and informing prudent use guidelines to preserve the effectiveness of drugs like sulfaquinoxaline.

Cross-Resistance Patterns with Other Sulfonamides and Folic Acid Antagonists

A common consequence of the primary resistance mechanisms is cross-resistance among different compounds within the same antimicrobial class. msdvetmanual.com Because most sulfonamides share the same mechanism of action (inhibition of DHPS), a single resistance mechanism, such as the acquisition of a sul gene, typically confers resistance to the entire class of drugs, including sulfaquinoxaline. la.govmsdvetmanual.com

However, the extent of cross-resistance can sometimes vary. Studies on Plasmodium falciparum have suggested that cross-resistance between sulfadoxine and other sulfonamides like sulfadiazine (B1682646) may not always occur, potentially due to subtle differences in how mutations affect the binding of each specific drug. nih.gov

Furthermore, resistance to sulfonamides is often linked to resistance to other drug classes due to the co-location of resistance genes on the same plasmids. msdvetmanual.com It is common for plasmid-mediated sulfonamide resistance in enteric bacteria to be associated with resistance to ampicillin, tetracycline, and streptomycin. msdvetmanual.comnih.gov This co-resistance complicates treatment, as the use of one antibiotic can co-select for resistance to others.

Resistance to folic acid antagonists that target a different enzyme in the same pathway, such as trimethoprim (B1683648) (a dihydrofolate reductase inhibitor), occurs through separate mechanisms (e.g., mutations in the dfr gene). la.gov However, genes conferring resistance to both sulfonamides (sul) and trimethoprim (dfr) are frequently found on the same mobile genetic elements, leading to high rates of combined resistance to potentiated sulfonamide preparations. nih.gov

Synthesis Pathways and Structural Analogue Development of Sulfaquinoxaline Sodium

Chemical Synthetic Routes for Sulfaquinoxaline (B1682707) Sodium

The synthesis of sulfaquinoxaline, the parent compound of sulfaquinoxaline sodium, is a multi-step process that hinges on the formation of a key intermediate, 2-aminoquinoxaline, which is then coupled with a sulfanilamide moiety.

Historically, the 2-aminoquinoxaline intermediate was prepared through expensive and difficult-to-control methods, such as the cleavage of alloxazine. However, more practical and efficient synthetic routes have since been developed.

One notable three-step synthesis begins with o-phenylenediamine .

Formation of N-cyanomethyl-o-phenylenediamine: o-Phenylenediamine is reacted with formaldehyde and hydrogen cyanide. This reaction forms the N-cyanomethyl derivative.

Cyclization: The resulting N-cyanomethyl-o-phenylenediamine is then cyclized to form 2-amino-3,4-dihydroquinoxaline.

Dehydrogenation: The final step involves the dehydrogenation of the dihydroquinoxaline intermediate to yield 2-aminoquinoxaline . This product is typically of sufficient purity for the subsequent reaction.

An alternative and more direct industrial approach involves a "one-pot" method. This synthesis also starts with o-phenylenediamine but reacts it with chloroacetic acid . This process typically proceeds through the following key intermediates:

Hydroxyquinoxaline Formation: o-Phenylenediamine and chloroacetic acid react to form 3,4-dihydroquinoxaline, which is then oxidized to synthesize hydroxyquinoxaline.

Chlorination: The hydroxyquinoxaline is chlorinated using an agent like phosphorus oxychloride to produce 2-chloroquinoxaline .

Sulfonamide Coupling: Finally, the 2-chloroquinoxaline is reacted with p-aminobenzenesulfonamide to yield the final product, sulfaquinoxaline (2-sulfanilamidoquinoxaline).

The sulfaquinoxaline is then converted to its sodium salt, sulfaquinoxaline sodium, to enhance its solubility in water.

Table 1: Key Synthetic Routes for Sulfaquinoxaline

RouteStarting MaterialsKey IntermediatesFinal Reaction StepReference
Route A o-Phenylenediamine, Formaldehyde, Hydrogen CyanideN-cyanomethyl-o-phenylenediamine, 2-amino-3,4-dihydroquinoxalineDehydrogenation to 2-aminoquinoxaline, followed by coupling with a sulfonyl chloride.
Route B o-Phenylenediamine, Chloroacetic AcidHydroxyquinoxaline, 2-ChloroquinoxalineReaction of 2-chloroquinoxaline with p-aminobenzenesulfonamide.

Efforts to improve the synthesis of sulfaquinoxaline have focused on increasing efficiency and adopting more environmentally friendly processes. A significant optimization involves the use of basic ionic liquids as the reaction medium, combined with a solid base catalyst. This approach, which aligns with the principles of green chemistry, offers several advantages over traditional methods.

The use of an ionic liquid and a solid catalyst in the one-pot synthesis from o-phenylenediamine and chloroacetic acid can lead to a cleaner reaction with easier product separation. This method avoids the use of volatile organic solvents and can result in higher yields and purity, making the process more economical and sustainable for industrial-scale production.

Design and Synthesis of Sulfaquinoxaline Analogues for Enhanced Activity or Resistance Mitigation

The quinoxaline (B1680401) scaffold is a versatile platform for drug design, and numerous analogues of sulfaquinoxaline have been synthesized to explore a wide range of pharmacological activities beyond its original antimicrobial use. The goal of creating these derivatives is often to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms.

A prominent example is Chloroquinoxaline sulfonamide (CQS) , a halogenated analogue developed as a potential antitumor agent. CQS was identified through in vitro screening against human tumor cell lines and has undergone Phase I clinical trials. Its mechanism, however, does not appear to involve the folate metabolism pathway inhibited by sulfaquinoxaline.

Another class of analogues includes quinoxaline 1,4-dioxides with a sulfonamide group. These compounds have been designed and synthesized to act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme selectively expressed in cancer cells and associated with tumor growth, particularly under hypoxic (low oxygen) conditions. The synthesis of these derivatives often involves the Beirut reaction, starting from precursors like 5-sulfonamidobenzofuroxan. By modifying substituents on the quinoxaline ring, researchers aim to create potent and selective anticancer agents.

Structure-Activity Relationship (SAR) Studies of Sulfaquinoxaline and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For quinoxaline sulfonamides, SAR studies have provided valuable insights for designing more effective therapeutic agents.

Key findings from SAR studies on quinoxaline derivatives include:

Influence of Substituents on the Benzene (B151609) Ring: The nature and position of substituent groups on the benzene portion of the quinoxaline ring significantly impact biological activity. For instance, in a series of quinoxaline benzothiazole sulfonamides, the presence of a strong electron-donating group (like a methoxy (B1213986) group) was found to increase diuretic activity, while a strong electron-withdrawing group (like a nitro group) decreased it.

Role of the Sulfonamide Moiety: Modifications to the sulfonamide group itself can alter the compound's properties. The presence of specific moieties, such as a propanol or benzoic acid group on the sulfonamide, has been shown to result in excellent antibacterial activity, sometimes equipotent or superior to reference drugs like sulfadiazine (B1682646).

Substituents on the Quinoxaline Core for Anticancer Activity: In the case of quinoxaline 1,4-dioxide analogues designed as anticancer agents, SAR analysis revealed that the presence of a halogen atom or a sulfonamide group in the phenyl ring of the quinoxaline nucleus was favorable for cytotoxicity against cancer cell lines. Furthermore, introducing a trifluoromethyl group at position 3 of the quinoxaline ring significantly potentiated antiproliferative properties against many tumor cells.

These studies help guide medicinal chemists in making targeted modifications to the sulfaquinoxaline scaffold to optimize its interaction with biological targets and improve its therapeutic profile.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Quinoxaline Sulfonamide Derivatives

Structural ModificationPosition/MoietyEffect on Biological ActivityTarget ActivityReference
Electron-Donating Group (e.g., -OCH₃)Benzene ring of quinoxalineIncreased activityDiuretic
Electron-Withdrawing Group (e.g., -NO₂)Benzene ring of quinoxalineDecreased activityDiuretic
Propanol or Benzoic Acid GroupSulfonamide side chainEnhanced activityAntibacterial
Halogen Atom or Sulfonamide GroupPhenyl ring of quinoxalineFavorable for cytotoxicityAnticancer
Trifluoromethyl Group (-CF₃)Position 3 of quinoxaline ringSignificantly potentiated activityAnticancer

Metabolism, Biotransformation, and Pharmacokinetic Research of Sulfaquinoxaline Sodium

In Vivo Biotransformation Pathways of Sulfaquinoxaline (B1682707) Sodium

Sulfaquinoxaline sodium undergoes several key biotransformation reactions in animals, primarily aimed at increasing its water solubility to facilitate excretion. The main metabolic pathways include acetylation, glucuronide conjugation, and aromatic hydroxylation. nih.gov

Acetylation is a significant metabolic route for sulfaquinoxaline. This process involves the addition of an acetyl group, primarily at the N4 position of the molecule, leading to the formation of N4-acetylsulfaquinoxaline (N4-AC-SQX). This metabolite has been detected in various animal tissues.

Glucuronide conjugation is another major Phase II metabolic pathway for sulfaquinoxaline. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the parent drug or its Phase I metabolites. This conjugation significantly increases the hydrophilicity of the compound, aiding in its elimination from the body, typically via bile or urine.

Aromatic hydroxylation represents a key Phase I metabolic transformation for sulfaquinoxaline. This reaction introduces a hydroxyl group onto the aromatic ring of the molecule, resulting in the formation of hydroxylated metabolites. The primary hydroxylated form identified is SQX-OH. This hydroxylation is a critical step that can be followed by further conjugation reactions.

Identification and Characterization of Sulfaquinoxaline Metabolites (e.g., SQX-OH, N4-AC-SQX)

Several metabolites of sulfaquinoxaline have been identified and characterized in animal tissues. The most prominent of these are a hydroxylated form, referred to as SQX-OH, and the N4-acetylated derivative, N4-AC-SQX.

SQX-OH has been identified in liver and kidney samples of various animal species. N4-acetyl derivatives for both the parent sulfaquinoxaline (SQX) and its hydroxylated metabolite (SQX-OH) have also been detected.

Table 1: Identified Metabolites of Sulfaquinoxaline Sodium

Metabolite NameAbbreviationType of Transformation
HydroxysulfaquinoxalineSQX-OHAromatic Hydroxylation
N4-acetylsulfaquinoxalineN4-AC-SQXAcetylation

Species-Specific Differences in Sulfaquinoxaline Sodium Metabolism

The metabolism of sulfaquinoxaline sodium exhibits notable differences across various animal species. The extent and primary pathways of biotransformation can vary depending on the specific enzymatic activities present in different animals.

For instance, in vitro studies using liver microsomal fractions have shown the production of SQX-OH in equine, swine, and bovine liver samples. Research indicates that in equines, the metabolism of sulfaquinoxaline is extensive. The types and quantities of metabolites formed can be influenced by factors such as the species, age, and health status of the animal.

Pharmacokinetic Modeling and Disposition Studies in Relevant Animal Models

Pharmacokinetic studies of sulfaquinoxaline have been conducted in several animal species, particularly in poultry, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are essential for determining appropriate usage and withdrawal times to ensure food safety.

In broiler chickens, pharmacokinetic studies have indicated good absorption and a long elimination half-life for sulfaquinoxaline, leading to high plasma concentrations when administered through drinking water. nih.gov A study in Hubbard broiler chickens following a single intravenous administration of sulfaquinoxaline (100 mg/kg b.wt.) described its pharmacokinetics using a two-compartment open model. nih.gov The drug exhibited a distribution half-life (t1/2α) of 0.16 ± 0.008 hours and an elimination half-life (t1/2β) of 12.6 ± 0.32 hours. nih.gov The total body clearance was 0.278 ± 0.013 ml/kg/min, and the volume of distribution at steady state was 0.44 ± 0.009 L/kg. nih.gov Following oral administration of the same dose, the peak plasma concentration (Cmax) was 107.8 ± 1.49 µg/ml, which was reached at 5.56 ± 0.1 hours, and the systemic bioavailability was 72.65 ± 3.38 percent. nih.gov

After repeated oral daily administrations, the Cmax was 184 ± 1.02 µg/ml at 7.36 ± 0.18 hours, with a biological half-life of 1.67 ± 0.057 hours. nih.gov

Table 2: Pharmacokinetic Parameters of Sulfaquinoxaline in Hubbard Broiler Chickens

ParameterSingle IV Dose (100 mg/kg)Single Oral Dose (100 mg/kg)Repeated Oral Dose
Distribution Half-life (t1/2α) (h)0.16 ± 0.008--
Elimination Half-life (t1/2β) (h)12.6 ± 0.32-1.67 ± 0.057
Peak Plasma Concentration (Cmax) (µg/ml)-107.8 ± 1.49184 ± 1.02
Time to Peak Concentration (Tmax) (h)-5.56 ± 0.17.36 ± 0.18
Bioavailability (%)-72.65 ± 3.38-
Total Body Clearance (ml/kg/min)0.278 ± 0.013--
Volume of Distribution (Vdss) (L/kg)0.44 ± 0.009--

Disposition studies have shown that sulfaquinoxaline is distributed throughout all body tissues. nih.gov Residue depletion studies in broilers indicate that sulfaquinoxaline and its N4-acetyl metabolite disappear from all body tissues 120 hours after the last dose of repeated administrations. nih.gov In laying hens fed a diet containing 400 mg/kg of sulfaquinoxaline for three days, the drug was distributed throughout the body, with tissue concentrations, except in the kidney, reaching a plateau by the first day. nih.gov The highest residual concentrations of sulfaquinoxaline in broilers have been observed in the serum, followed by the kidney, liver, muscle, and skin. koreascience.kr A tolerance of 0.1 part per million is established for negligible residues of sulfaquinoxaline in the uncooked edible tissues of chickens, turkeys, calves, and cattle. nih.gov

Analytical Methodologies for Detection and Quantification of Sulfaquinoxaline Sodium

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Sulfaquinoxaline (B1682707) Sodium

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of sulfaquinoxaline sodium in various matrices, including pharmaceutical formulations and biological samples. scispace.comijarsct.co.inwjpmr.com The development of a robust HPLC method involves the strategic selection of several key parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector settings, to achieve optimal separation and sensitivity. scispace.comijarsct.co.in Validation of the developed method is crucial to ensure its reliability and is performed according to guidelines set by bodies such as the International Conference on Harmonisation (ICH), assessing parameters like specificity, linearity, accuracy, precision, and robustness. researchgate.netijpsr.com

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely utilized mode of HPLC for the analysis of sulfaquinoxaline sodium. ijpsr.com In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. ijarsct.co.inijpsr.com This setup allows for the separation of compounds based on their hydrophobicity.

A study detailed the development and validation of an RP-HPLC method for the simultaneous determination of amprolium (B1666021) hydrochloride and sulfaquinoxaline sodium in a powder dosage form. ijpsr.com The chromatographic separation was achieved using a C-18 RP-Amide column with an isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) mixture (30:70, v/v). ijpsr.com The analytes were monitored by UV detection at a wavelength of 263 nm. ijpsr.com The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. ijpsr.com

Table 1: RP-HPLC Method Parameters for Sulfaquinoxaline Sodium Analysis

ParameterCondition
Stationary Phase C-18 RP-Amide (25.0cm × 4.6 mm i.d., 5µ particle size)
Mobile Phase Phosphate buffer and Acetonitrile (30:70; v/v)
Flow Rate 1.0 ml/min
Detection UV at 263 nm
Linearity Range 0.08 – 0.12 mg/ml

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to RP-HPLC, particularly for the analysis of polar compounds like sulfaquinoxaline sodium that may have limited retention on reversed-phase columns. core.ac.uknih.govchromatographyonline.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. nih.govchromatographyonline.comchromatographyonline.com

A novel HILIC-HPLC method was developed for the simultaneous determination of sulfaquinoxaline sodium, amprolium hydrochloride, and vitamin K3 in a powder formulation. core.ac.uk The separation was achieved on a zwitterionic HILIC (ZIC-HILIC) column with a mobile phase composed of 0.2 M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (15:85, v/v), with the pH adjusted to 5.7. core.ac.uk This method demonstrated good retention and separation of the highly hydrophilic active ingredients. core.ac.uk

Another study focused on a stability-indicating HILIC method for sulfaquinoxaline sodium in the presence of its related compound, sulfaquinoxaline related compound A (SQXA). researchgate.netalquds.edu The separation was performed on a ZIC-HILIC column using a mobile phase of 200mM ammonium acetate solution and acetonitrile (10:90, v/v) at a pH of 5.7. researchgate.netalquds.edu The method was validated as per ICH and USP guidelines and proved to be suitable for routine quantitative determination. researchgate.netalquds.edu

Table 2: HILIC Method Parameters for Sulfaquinoxaline Sodium Analysis

ParameterStudy 1 core.ac.ukStudy 2 researchgate.netalquds.edu
Stationary Phase ZIC-HILIC (250 mm × 4.6 mm, 5 μm)ZIC-HILIC
Mobile Phase 0.2 M Ammonium acetate and acetonitrile (15:85; v/v), pH 5.7200mM Ammonium acetate and acetonitrile (10:90; v/v), pH 5.7
Flow Rate 0.5 ml/min0.5 ml/min
Detection UV at 263 nmUV at 263 nm
Linearity Range (Sulfaquinoxaline sodium) 12 µg/ml to 26 µg/mlNot specified

Stability-Indicating HPLC Methods

Stability-indicating HPLC methods are crucial for assessing the chemical stability of a drug substance by separating the intact drug from its potential degradation products. researcher.life These methods are developed by subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate degradation products. researchgate.netalquds.edu

A stability-indicating HILIC method was developed and validated for the determination of sulfaquinoxaline sodium in the presence of its degradation products. researchgate.netalquds.edu Forced degradation studies were conducted by exposing sulfaquinoxaline sodium to thermal, photolytic, oxidative, and acid-base hydrolytic stress conditions. researchgate.netalquds.edu The developed ZIC-HILIC method was able to fully resolve sulfaquinoxaline sodium from its main impurity, SQXA, and other degradation products, thus demonstrating its stability-indicating capability. researchgate.netalquds.edu

Mass Spectrometry (MS) Based Methods for Sulfaquinoxaline Sodium and Metabolites

Mass spectrometry (MS) coupled with liquid chromatography is a powerful tool for the detection and quantification of sulfaquinoxaline sodium and its metabolites due to its high sensitivity and selectivity. nih.govmdpi.com This technique allows for the identification of compounds based on their mass-to-charge ratio, providing a high degree of confidence in the analytical results. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of sulfaquinoxaline in various matrices, including biological samples. researchgate.netscielo.br This method offers excellent selectivity and sensitivity, making it suitable for residue analysis and pharmacokinetic studies. mdpi.comresearchgate.netscielo.br

In one study, an LC-MS/MS method was developed for the simultaneous determination of ten sulfonamide residues, including sulfaquinoxaline, in eggs. scielo.br The method involved sample extraction with acetonitrile followed by solid-phase extraction for cleanup. scielo.br The final extracts were analyzed by LC-ESI-MS/MS in positive mode. scielo.br

Another study focused on the characterization and estimation of sulfaquinoxaline metabolites in animal tissues using LC-MS/MS. researchgate.net A hydroxylated metabolite of sulfaquinoxaline (SQX-OH) was identified in liver and kidney samples. researchgate.net The fragmentation profile of SQX-OH was found to be similar to that of other sulfonamides, producing characteristic daughter ions. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers several advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity. chromatographyonline.comunito.it This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. chromatographyonline.com

A UHPLC-MS/MS method was developed for the determination of sulfachloropyrazine sodium in chicken plasma, which can be adapted for sulfaquinoxaline analysis due to their structural similarities. nih.gov The chromatographic separation was performed on an octadecylsilyl (ODS) column with gradient elution. nih.gov Detection was carried out using selective reaction monitoring in the negative ion mode. nih.gov The method demonstrated high sensitivity with a linear range of 0.0025-25 μg mL-1. nih.gov

Table 3: Comparison of LC-MS/MS and UHPLC-MS/MS Methods

FeatureLC-MS/MSUHPLC-MS/MS
Particle Size of Column 3-5 µm< 2 µm
Analysis Time LongerShorter
Resolution GoodHigher
Sensitivity HighVery High
System Backpressure LowerHigher

High-Resolution Orbitrap Mass Spectrometry for Metabolite Elucidation

High-Resolution Orbitrap Mass Spectrometry (HRMS) coupled with liquid chromatography stands as a powerful tool for the structural elucidation of Sulfaquinoxaline (SQX) metabolites. This technique enables the identification and characterization of previously unknown metabolic products in biological samples. nih.govacs.orgicra.cat Researchers have successfully isolated and analyzed four previously unreported metabolites of SQX using this method. nih.govacs.org

The process involves a combination of high-resolution MS² spectra, linear ion trap MS², in-source collision-induced dissociation (CID) fragmentation, and photolysis to analyze SQX and its metabolic byproducts. nih.govacs.org This comprehensive approach allows for the proposal of detailed fragmentation pathways. A key finding is that all identified metabolites exhibit a fragmentation pattern similar to the parent drug. nih.govacs.org For instance, a hydroxylated form of SQX (SQX-OH) was identified, which produces differential product ions at m/z 162 and 253, indicating a hydroxyl attachment to the quinoxaline (B1680401) moiety. nih.gov The high accuracy of the Orbitrap mass spectrometer ensures that mass errors for most identified compounds are below 5.0 ppm, lending high confidence to the structural assignments. nih.gov

Table 1: Sulfaquinoxaline (SQX) Metabolites Identified by High-Resolution Orbitrap Mass Spectrometry

Metabolite Proposed Structure Key Fragmentation Information
SQX-OH Hydroxylated form of SQX Shows similar fragmentation to SQX, with differential product ions at m/z 162 and 253. nih.gov
N4-acetyl-SQX N4-acetyl derivative of SQX Fragmentation pattern is supported by MS/MS spectra. amazonaws.com
N4-acetyl-SQX-OH N4-acetyl derivative of SQX-OH Identified in poultry liver samples via MS/MS spectrum analysis. amazonaws.com

Spectrophotometric Methods for Sulfaquinoxaline Sodium Quantification

Spectrophotometric methods offer accessible and rapid options for the quantification of Sulfaquinoxaline sodium, particularly in pharmaceutical formulations.

UV-Spectrophotometry

UV-Spectrophotometry is utilized for the determination of Sulfaquinoxaline sodium in various samples. The method's reliability has been established for analyzing veterinary dosage forms. ekb.egresearchgate.net Quantitative measurements for Sulfaquinoxaline-Na have been successfully performed at multiple wavelengths, including 234.0 nm, 242.0 nm, 263.0 nm, and 289.0 nm. ekb.eg The linearity of this method has been demonstrated over specific concentration ranges, making it suitable for routine quality control analysis. eg.net For instance, a linear correlation was found over a concentration range of 2-25 µg/mL for Sulfaquinoxaline-Na when analyzed in a binary mixture with pyrimethamine (B1678524). eg.net

Derivative Spectrophotometry Techniques

To enhance selectivity, especially in complex mixtures, derivative spectrophotometry techniques are employed. These methods can resolve spectral interferences from other compounds. Two such methods are the double divisor ratio derivative method and the ratio dual wavelength method. ekb.eg These techniques have been successfully applied for the simultaneous determination of Sulfaquinoxaline-Na, amprolium HCl, and ethopabate (B1671619) in veterinary powders without requiring prior separation. ekb.eg The validation of these methods according to ICH guidelines has shown high mean percentage recoveries, indicating their accuracy and precision. ekb.eg

Table 2: Performance of Derivative Spectrophotometry for Sulfaquinoxaline-Na Quantification

Method Concentration Range (µg/mL) Mean Percentage Recovery (%)
Double Divisor Ratio Derivative 3.0 - 25.0 100.61 - 101.57
Ratio Dual Wavelength 3.0 - 25.0 99.97 - 101.71

Data sourced from a study on the simultaneous determination of amprolium HCl, ethopabate, and sulfaquinoxaline-Na. ekb.eg

Advanced Sensing Technologies for Sulfaquinoxaline Detection

The demand for rapid, sensitive, and field-deployable detection methods has driven the development of advanced sensing technologies.

Aptasensor Technology using Gold Nanoparticles (AuNPs)

A notable innovation is the development of a label-free aptasensor for the rapid detection of Sulfaquinoxaline using gold nanoparticles (AuNPs). mdpi.comscilit.comresearchgate.net This technology leverages the high affinity and specificity of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. mdpi.comresearchgate.net In the absence of SQX, the aptamer adsorbs onto the surface of the AuNPs, stabilizing them. nih.gov When SQX is present, the aptamer preferentially binds to it, causing the aptamer to detach from the AuNPs. mdpi.comscilit.com This event leads to a change in the catalytic properties of the AuNPs, which can be measured to quantify the concentration of SQX. mdpi.com This aptasensor provides a cost-effective and simple operational alternative to traditional methods. mdpi.com

Table 3: Performance Characteristics of AuNP-Based Aptasensor for Sulfaquinoxaline (SQX) Detection

Parameter Value
Linear Range 40 - 640 ng/mL
Limit of Detection (LOD) 36.95 ng/mL
Recovery in Water Samples 90% - 109.9%

Data sourced from studies on a label-free aptasensor for SQX detection. mdpi.comscilit.comresearchgate.net

Application of Analytical Methods in Environmental and Biological Matrices

The aforementioned analytical methods are critical for monitoring Sulfaquinoxaline and its metabolites in diverse and complex matrices.

In biological matrices , such as animal tissues (liver, kidney, muscle), plasma, and urine, liquid chromatography coupled with mass spectrometry is essential. nih.govnih.govresearchgate.net High-resolution Orbitrap MS has been instrumental in identifying metabolites like SQX-OH and N4-acetyl-SQX-OH in liver samples from poultry and sheep. nih.govamazonaws.com High-performance liquid chromatography (HPLC) has been used to study the pharmacokinetics of Sulfaquinoxaline in rabbits by measuring its concentration in plasma and urine. nih.gov

In environmental matrices , particularly water, the presence of Sulfaquinoxaline residues is a growing concern. researchgate.net The AuNP-based aptasensor has proven to be a valuable tool for the rapid detection of SQX in various water samples, showing results comparable to HPLC. mdpi.comresearchgate.net Additionally, studies on the degradation of Sulfaquinoxaline sodium in water by advanced oxidation processes, such as UV-activated sodium persulfate, rely on these analytical techniques to monitor the decay kinetics of the parent compound and assess the toxicity of its by-products. nih.gov The complexity of environmental samples often requires advanced sample preparation techniques, like solid-phase extraction, to minimize matrix effects before instrumental analysis. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation / Other Names
Sulfaquinoxaline sodium SQ-Na
Sulfaquinoxaline SQX
Hydroxylated Sulfaquinoxaline SQX-OH
N4-acetyl-Sulfaquinoxaline N4-acetyl-SQX
N4-acetyl-hydroxylated-Sulfaquinoxaline N4-acetyl-SQX-OH
N4-formyl-Sulfaquinoxaline -
Amprolium hydrochloride Amprolium HCl
Ethopabate -
Pyrimethamine -
Gold Nanoparticles AuNPs

Environmental Science and Toxicology Research of Sulfaquinoxaline Sodium

Persistence and Degradation of Sulfaquinoxaline (B1682707) Sodium in Aquatic Environments

Sulfaquinoxaline sodium, a sulfonamide antibiotic used in veterinary medicine, can enter aquatic environments through agricultural runoff and animal waste. nbinno.com Its persistence in these environments is influenced by its chemical properties, such as solubility and adsorption to soil particles. nbinno.com While photodegradation and microbial degradation are the primary pathways for its removal from water, these processes can be slow, leading to potential accumulation. nbinno.com

Research indicates that sulfaquinoxaline can persist in soil for extended periods, with degradation rates affected by factors like soil type, pH, temperature, and microbial activity. nbinno.com In aquatic systems, sulfaquinoxaline is not expected to undergo significant hydrolysis due to the absence of functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, it does absorb light at wavelengths greater than 290 nm, suggesting a susceptibility to direct photolysis by sunlight. nih.gov

Studies on the environmental fate of sulfonamides, including sulfaquinoxaline, have shown that they are often not readily biodegradable. nih.gov Abiotic processes like photolysis are significant in reducing their concentrations in various water matrices, including river water and wastewater. nih.gov The photodegradation of pharmaceutical pollutants like sulfaquinoxaline is a primary transformation pathway in surface waters. mdpi.com However, the presence of dissolved organic matter (DOM) in natural waters can influence this process. mdpi.com

The pseudo-persistence of such pharmaceutical contaminants, resulting from continuous introduction into the environment despite relatively low individual persistence, raises concerns about ecosystem disruption and the development of antimicrobial resistance. nbinno.commdpi.com

Advanced Oxidation Processes (AOPs) for Sulfaquinoxaline Sodium Decomposition in Wastewater

Advanced Oxidation Processes (AOPs) are a set of water treatment technologies that utilize highly reactive species, most notably the hydroxyl radical (HO•), to decompose organic pollutants. nih.govmdpi.com These processes are considered effective for the removal of contaminants of emerging concern, such as sulfaquinoxaline, from water and wastewater. nih.gov

UV/H₂O₂ Oxidation Processes

The UV/H₂O₂ process is an established AOP that generates hydroxyl radicals through the photolysis of hydrogen peroxide (H₂O₂). Studies have demonstrated the complete decomposition of sulfaquinoxaline sodium using this method. researchgate.net The degradation follows pseudo-first-order kinetics, with the rate being dependent on the initial H₂O₂ concentration. researchgate.net

The efficiency of the UV/H₂O₂ process is influenced by pH. Decomposition is favored under acidic and neutral conditions but is inhibited in strongly alkaline environments (pH ≥ 11). researchgate.net The presence of certain ions commonly found in water, such as bicarbonate, chloride, and nitrate, can slightly inhibit the decomposition rate. researchgate.net Humic acids, a component of dissolved organic matter, can significantly decrease the degradation rate. researchgate.net

Research has shown that while UV/H₂O₂ can achieve high levels of sulfaquinoxaline oxidation (over 90%), the mineralization (the complete conversion of the organic compound to inorganic substances) can be lower, suggesting the formation of intermediate degradation products. nih.gov For instance, one study reported 10% mineralization with a certain UV dose and H₂O₂ concentration, which increased to 30% with a higher UV dose. nih.gov

Sulfate (B86663) Radical and Hydroxyl Radical Pathways

Sulfate radical-based AOPs, such as the UV/persulfate (SPS) system, have also proven effective in degrading sulfaquinoxaline sodium. nih.govresearchgate.net In this process, UV-C irradiation activates sodium persulfate to generate sulfate radicals (SO₄•⁻). nih.govresearchgate.net Studies have shown that this method can achieve up to 90% degradation of sulfaquinoxaline. nih.govresearchgate.net

The degradation kinetics in the UV/SPS system also follow a pseudo-first-order model. nih.govresearchgate.net Similar to the UV/H₂O₂ process, the decomposition is significantly favored under acidic conditions, slows at neutral pH, and is almost inhibited under alkaline conditions. nih.govresearchgate.net Research has quantified the contribution of different radical species to the degradation process, with sulfate radicals alone accounting for 69% of the degradation, and the combined action of hydroxyl and sulfate radicals contributing to 80%. nih.govresearchgate.net

Chlorination and UV Irradiation Effects on Degradation

Chlorination and UV irradiation are common disinfection methods in water treatment plants that can also contribute to the degradation of micropollutants like sulfaquinoxaline. researchgate.net Studies comparing the two processes have shown that sulfaquinoxaline degrades much more slowly under photolysis (UV light alone) compared to chlorination. researchgate.net

The degradation kinetics for both processes can be fitted to a first-order model. In one study, the half-life of sulfaquinoxaline was found to be 162 minutes during photolysis and significantly shorter at 1.64 minutes during chlorination under specific experimental conditions (pH 7.2, 25°C). researchgate.net

The degradation pathways also differ between the two processes. While SO₂ extrusion and direct decomposition are common to both, hydroxylation and isomerization are observed primarily during photodegradation, whereas electrophilic substitution is a key pathway during chlorination. researchgate.net The combination of UV and chlorine (UV/chlorine process) can generate reactive species like hydroxyl radicals (•OH) and chlorine radicals (Cl•), which can enhance the degradation of chlorine-resistant compounds. nih.gov

Photocatalytic Degradation Systems (e.g., g-C₃N₄/TM/PMS system)

Recent research has explored the use of novel photocatalytic systems for the degradation of sulfaquinoxaline. While the specific g-C₃N₄/TM/PMS system was not detailed in the provided search results for sulfaquinoxaline, the principles of such systems involve the use of a photocatalyst (like graphitic carbon nitride, g-C₃N₄) and an activator (like peroxymonosulfate, PMS) to generate reactive radicals under light irradiation for pollutant degradation. These advanced systems are being investigated for their potential to efficiently remove persistent organic pollutants.

Mutagenic and Carcinogenic Potential of the Quinoxaline (B1680401) Moiety and its Degradation Products

The quinoxaline moiety, a core component of the sulfaquinoxaline sodium structure, has been a subject of toxicological research. researchgate.neteurekaselect.com Some studies have indicated that the quinoxaline group and its derivatives can exhibit mutagenic and carcinogenic properties. researchgate.netnih.gov

Research on various quinoline (B57606) and quinoxaline derivatives has shown that some of these compounds are mutagenic in the Salmonella/microsome assay. elsevierpure.com For example, quinoxaline 1,4-dioxide was identified as a potent mutagen. elsevierpure.com In animal studies, quinoxaline 1,4-dioxide was found to produce a high incidence of nasal and liver tumors in rats at certain dosages. nih.gov However, it is important to note that many other quinoxaline derivatives showed no significant mutagenicity in these tests. elsevierpure.com There is limited evidence suggesting a carcinogenic effect for sulfaquinoxaline sodium itself. scbt.com

Environmental Monitoring and Risk Assessment of Sulfaquinoxaline Sodium Residues

The widespread use of sulfaquinoxaline sodium in veterinary medicine necessitates environmental monitoring to understand its prevalence and potential ecological impact. Residues of this compound can enter the environment, primarily through the application of manure from treated livestock to agricultural lands. nbinno.com

Environmental Monitoring

Advanced analytical techniques are crucial for the detection and quantification of sulfaquinoxaline sodium residues in various environmental matrices. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed method for this purpose, allowing for the sensitive and specific measurement of the compound in samples such as soil, water, and manure. nbinno.com

Monitoring studies have confirmed the presence of sulfaquinoxaline in environmental waters. For instance, concentrations ranging from 29.5 to 40.8 nanograms per liter (ng L⁻¹) have been detected in some water samples. nih.gov

Interactive Data Table: Environmental Concentrations of Sulfaquinoxaline

Environmental MatrixConcentration Range
Environmental Waters29.5 - 40.8 ng L⁻¹

Environmental Risk Assessment

The potential ecological risk of sulfaquinoxaline sodium is evaluated by comparing the Measured Environmental Concentration (MEC) with the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration below which adverse effects on organisms are unlikely to occur. The ratio of these two values provides a Risk Quotient (RQ), which is a measure of the potential risk. frontiersin.org

A risk assessment for sulfaquinoxaline in surface waters, using the highest detected environmental concentration and the lowest No-Observed-Effect Concentration (NOEC) from toxicity studies with five aquatic organisms, determined a PNEC of 2 micrograms per liter (µg L⁻¹). Based on a maximum detected concentration of 0.112 µg L⁻¹, the resulting Risk Quotient was calculated to be 0.056. mdpi.com An RQ value below 1 suggests that the substance is not expected to pose a significant risk to the aquatic environment at current measured concentrations. frontiersin.org

Interactive Data Table: Risk Assessment of Sulfaquinoxaline in Surface Water

ParameterValueUnit
Highest Measured Environmental Concentration (MEC)0.112µg L⁻¹
Predicted No-Effect Concentration (PNEC)2µg L⁻¹
Risk Quotient (RQ)0.056

Interactions of Sulfaquinoxaline with Soil Organic Fractions and its Environmental Fate

The environmental fate of sulfaquinoxaline sodium is significantly influenced by its interactions with soil components and its persistence in the environment. nbinno.com

Persistence and Degradation

Research indicates that sulfaquinoxaline can persist in soil for extended periods. nbinno.com The degradation of this compound is influenced by several factors, including soil type, pH, temperature, and microbial activity. nbinno.com One study investigating the anaerobic biodegradation of several sulfonamides found a degradation rate constant of 0.16696 per day for sulfaquinoxaline. researchgate.net This suggests that biodegradation plays a role in its dissipation in the environment.

Interactions with Soil and Organic Fractions

The mobility and bioavailability of sulfaquinoxaline in soil are largely governed by its adsorption to soil particles and organic matter. nih.gov Due to the high reactivity of its aromatic amino group, sulfaquinoxaline has the potential to bind strongly to humus and other organic matter in soils. nih.gov

Studies on the adsorption-desorption characteristics of sulfaquinoxaline in various Brazilian soils have shown that it generally exhibits weak adsorption. The Freundlich adsorption coefficients (Kf) in these soils ranged from 1.4 to 19.0 µg(1-1/n)(cm³)1/ng⁻¹. nih.govnih.gov This weak adsorption suggests a high potential for leaching, particularly in soils with high sand content and low organic carbon. nih.govnih.gov The lipophilicity of the sulfonamide is directly related to its adsorption. nih.gov

The interaction of sulfonamides with humic substances, a major component of soil organic matter, is a key factor in their environmental fate. While specific quantitative data on the binding of sulfaquinoxaline to isolated humic and fulvic acids is limited, research on similar compounds suggests that interactions can occur through mechanisms such as cation exchange between the positively charged species of the sulfonamide and the functional groups of humic acid. researchgate.net

Interactive Data Table: Adsorption and Desorption Coefficients of Sulfaquinoxaline in Brazilian Soils

Soil TypeFreundlich Adsorption Coefficient (Kf) [µg(1-1/n)(cm³)1/ng⁻¹]Freundlich Desorption Coefficient (Kdes) [µg(1-1/n)(cm³)1/ng⁻¹]
Sandy, Sandy-Clay, and Clay1.4 - 19.00.85 - 24.8

Advanced Research Directions and Future Perspectives on Sulfaquinoxaline Sodium

Novel Therapeutic Strategies to Combat Emerging Resistance to Sulfaquinoxaline (B1682707) Sodium

The rise of antimicrobial resistance (AMR) presents a significant challenge to the continued efficacy of established drugs like sulfaquinoxaline. nih.govjournalijpr.com Consequently, research has intensified on novel therapeutic strategies to counteract resistance mechanisms. nih.gov Key approaches include combination therapies, the development of novel derivatives, and the application of nanotechnology. nih.govrjptonline.orgnih.gov

Combination therapy, which involves using sulfaquinoxaline with other antimicrobial agents, is a promising strategy. This approach can enhance therapeutic efficacy and reduce the likelihood of resistance developing. nih.govrjptonline.org For instance, sulfaquinoxaline has historically been combined with antibacterial potentiators to disrupt different points in the folic acid synthesis pathway of microorganisms. researchgate.net Future research is focused on identifying new synergistic combinations that can restore the effectiveness of sulfaquinoxaline against resistant strains. rjptonline.org

Another major avenue of research is the synthesis and development of novel quinoxaline-based compounds. nih.govrsc.org By modifying the core structure of quinoxaline (B1680401), scientists aim to create analogues that can evade existing resistance mechanisms or possess enhanced antimicrobial activity. mdpi.comnih.gov For example, the introduction of specific functional groups, such as strong electron-withdrawing groups like chlorine, has been shown to increase the antibacterial activity of quinoxaline sulfonamide analogues. mdpi.com Research also explores creating hybrid molecules that incorporate the quinoxaline moiety into larger structures to develop agents with broad-spectrum activity against various pathogens. nih.gov

Nanotechnology offers an innovative platform to overcome drug resistance. journalijpr.comfrontiersin.org Encapsulating sulfaquinoxaline or its derivatives in nanoparticles, such as those made from sodium alginate or magnesium oxide, can improve drug delivery, increase bioavailability, and enhance antibacterial effects. frontiersin.org Nanoparticles can act as carriers to target pathogens more effectively and may overcome resistance mechanisms like drug efflux pumps. nih.gov

Therapeutic StrategyMechanism of ActionResearch Focus
Combination Therapy Synergistic action targeting multiple microbial pathways to enhance efficacy and reduce resistance development. nih.govrjptonline.orgIdentifying novel synergistic drug combinations to restore sulfaquinoxaline's effectiveness against resistant strains.
Novel Analogues Chemical modification of the quinoxaline structure to evade resistance and improve antimicrobial potency. mdpi.comnih.govSynthesis of derivatives with enhanced activity, such as those with electron-withdrawing groups or as part of hybrid molecules. nih.govmdpi.com
Nanotechnology Using nanoparticles to improve drug delivery, bioavailability, and overcome resistance mechanisms like efflux pumps. journalijpr.comnih.govfrontiersin.orgDevelopment of sulfaquinoxaline-loaded nanoparticles for targeted delivery and enhanced antimicrobial action. frontiersin.org

Mechanistic Studies on the Differential Activity of Sulfaquinoxaline Sodium Analogues

Understanding the mechanism of action of sulfaquinoxaline, which involves the competitive inhibition of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway, is crucial for designing more effective analogues. nbinno.com Mechanistic studies focus on the structure-activity relationship (SAR) to determine how specific chemical modifications influence the antimicrobial and antiparasitic properties of new quinoxaline derivatives. mdpi.comnbinno.com

The core of these studies lies in synthesizing a variety of quinoxaline analogues and evaluating their activity against different microbial strains. nih.gov Research has shown that the type and position of substituents on the quinoxaline ring system significantly impact biological activity. nih.govmdpi.com For example, symmetrically disubstituted quinoxalines have demonstrated more significant antibacterial activity compared to asymmetrically substituted ones in some studies. nih.gov

SAR studies have revealed key insights. The introduction of an electron-withdrawing group, such as a chloro atom, on the benzene (B151609) sulfonamide portion of a quinoxaline analogue can lead to maximum antibacterial activity. mdpi.com Conversely, the presence of an electron-donating group, like a methoxy (B1213986) group, may decrease activity. mdpi.com Furthermore, incorporating both thioether and arylhydrazone functionalities at the 2- and 3-positions of the quinoxaline ring has been explored to create derivatives with notable antimicrobial effects. nih.gov These mechanistic investigations are vital for the rational design of new quinoxaline-based drugs with improved therapeutic profiles.

Quinoxaline Analogue TypeKey Structural FeatureImpact on Antimicrobial ActivityReference
Substituted Quinoxaline SulfonamidesPresence of a strong electron-withdrawing group (e.g., Chloro atom) on the phenyl ring.Displayed the highest antibacterial activity against S. aureus and E. coli. mdpi.com
Substituted Quinoxaline SulfonamidesPresence of an electron-donating group (e.g., Methoxy group) on the phenyl ring.Exhibited the least antibacterial activity. mdpi.com
Symmetrically Disubstituted QuinoxalinesSymmetrical substitution pattern on the quinoxaline core.Presented the most significant antibacterial activity in a comparative study. nih.gov
Asymmetrically Disubstituted QuinoxalinesAsymmetrical substitution pattern on the quinoxaline core.Showed reduced antibacterial activity compared to symmetrical analogues. nih.gov

Integrated Approaches for Environmental Remediation of Sulfaquinoxaline Sodium Contamination

The widespread use of sulfaquinoxaline in veterinary medicine has led to its emergence as an environmental contaminant in water sources. nih.govresearchgate.net This has prompted research into effective remediation strategies, with a focus on integrated approaches that combine different technologies for efficient removal. mdpi.comnih.govresearchgate.net Advanced Oxidation Processes (AOPs) are a prominent category of such technologies, capable of degrading persistent organic pollutants like sulfaquinoxaline. nih.govresearchgate.netmdpi.com

Several AOPs have been investigated for the degradation of sulfaquinoxaline sodium:

UV/H₂O₂ Process: This method involves the use of ultraviolet (UV) light in combination with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals. nih.govresearchgate.net Studies have shown that this process can completely decompose sulfaquinoxaline, with the degradation rate being favorable under acidic and neutral conditions but inhibited in strongly alkaline environments. researchgate.net

Photo-Fenton Process: This AOP utilizes UV light, hydrogen peroxide, and iron (II) ions as a catalyst. nih.gov It has proven highly efficient in both oxidizing and mineralizing sulfaquinoxaline. nih.gov The photo-Fenton process has demonstrated faster reaction times and higher mineralization rates compared to the UV/H₂O₂ process under certain conditions. nih.gov

UV/Sodium Persulfate (SPS) System: This approach uses UV-C activation of sodium persulfate to generate sulfate (B86663) radicals, which effectively degrade sulfaquinoxaline. researchgate.netnih.gov Research indicates that this method can achieve up to 90% degradation and is significantly favored under acidic conditions. researchgate.netnih.gov

While these methods are effective at degrading the parent compound, a critical aspect of remediation is assessing the toxicity of the resulting transformation products. nih.govtandfonline.com Some studies have indicated that the by-products generated during AOP treatment can be more toxic than sulfaquinoxaline itself, highlighting the need for integrated assessment that includes both chemical degradation and ecotoxicological evaluation. researchgate.netnih.govtandfonline.com

Remediation TechnologyKey ReagentsOptimal pH ConditionDegradation EfficiencyReference
UV/H₂O₂ OxidationUV light, Hydrogen PeroxideAcidic to NeutralComplete decomposition observed. researchgate.net
Photo-Fenton ProcessUV light, H₂O₂, Iron (II)Acidic (pH 2.8)High oxidation (73-89%) and mineralization (~37-53%). nih.gov
UV/Sodium Persulfate (UV/SPS)UV-C light, Sodium PersulfateAcidicUp to 90% degradation after 300 minutes. researchgate.netnih.gov
Photocatalysis with PANI/TiO₂Polyaniline/Titanium DioxideAlkaline (pH 12)Effective degradation, resulting in lower residual toxicity compared to bare TiO₂. tandfonline.com

Emerging Analytical Technologies for Ultra-Trace Detection of Sulfaquinoxaline Sodium and Metabolites

The need to monitor for minute residues of sulfaquinoxaline and its metabolites in food products and environmental samples has driven the development of highly sensitive and specific analytical technologies. researchgate.netchem960.com While traditional methods exist, emerging technologies are pushing the boundaries of detection to ultra-trace levels, offering improved speed, portability, and accuracy. nih.govbenthamscience.com

Aptamer-Based Biosensors (Aptasensors): A significant innovation is the development of aptasensors, which use short, single-stranded DNA or RNA sequences (aptamers) that bind to sulfaquinoxaline with high affinity and specificity. mdpi.comresearchgate.net These recognition elements are integrated into various sensor platforms:

Electrochemical Aptasensors: These devices measure changes in electrical signals upon the binding of sulfaquinoxaline to the aptamer immobilized on an electrode surface. nih.gov By using nanomaterials like gold-palladium nanoparticles (AuPd NPs) and signal amplification strategies, these sensors can achieve extremely low detection limits, in the picogram per milliliter (pg/mL) range. nih.gov

Colorimetric and Fluorescent Aptasensors: These methods rely on visual changes. One approach uses gold nanoparticles (AuNPs) that change color when they aggregate. mdpi.comresearchgate.netscilit.com In the absence of sulfaquinoxaline, the aptamer adsorbs to the AuNPs, keeping them dispersed. When sulfaquinoxaline is present, the aptamer binds to it, causing the AuNPs to aggregate in a salt solution, leading to a detectable color change. mdpi.comresearchgate.net Fluorescent versions use quenching and recovery of a fluorescent dye to detect sulfaquinoxaline with high sensitivity. mdpi.com

Advanced Mass Spectrometry Techniques: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains a gold-standard technique, and ongoing advancements continue to improve its capabilities for ultra-trace detection. nih.govnih.govunito.it Modern methods allow for the simultaneous determination of multiple sulfonamides, including sulfaquinoxaline and its metabolites like hydroxylated sulfaquinoxaline (SQX-OH), in complex matrices such as animal tissues and feedstuffs. researchgate.netnih.govscielo.br The high selectivity and sensitivity of LC-MS/MS are crucial for regulatory monitoring and residue analysis. researchgate.netnih.gov

Analytical TechnologyPrinciple of DetectionLimit of Detection (LOD)Sample MatrixReference
Electrochemical AptasensorRecJf exonuclease-assisted signal amplification on a nanocomposite-modified electrode.0.547 pg/mLPork nih.gov
Colorimetric AptasensorAptamer-AuNP aggregation causing a colorimetric change.36.95 ng/mLWater mdpi.comresearchgate.netscilit.com
Fluorescent AptasensorFluorescence resonance energy transfer (FRET) between Rhodamine B and AuNPs.1.04 ng/mLWater mdpi.com
LC-MS/MSChromatographic separation followed by mass spectrometric detection of parent and fragment ions.0.1 - 0.9 ng/g (ppb)Fish Tissue nih.gov
LC-MS/MSLiquid chromatography-electrospray ionization-tandem mass spectrometry.30 µg/kg (ppb)Animal Feedstuffs nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.